molecular formula C11H22N2 B7886360 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B7886360
M. Wt: 182.31 g/mol
InChI Key: BILVABRULMFJNP-DTIOYNMSSA-N
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Description

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process combines several reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and amination processes. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, and nickel-based catalysts for hydrogenation, as well as various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced forms of the original compound, while oxidation reactions produce oxidized derivatives .

Scientific Research Applications

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This combination of structural features contributes to its distinct chemical and biological properties .

Biological Activity

2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2C_{11}H_{22}N_{2}, with a molecular weight of approximately 182.31 g/mol. The compound features a piperidine ring substituted with a 1-methylpyrrolidin-2-ylmethyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. Piperidine derivatives have been shown to inhibit specific enzymes involved in cellular processes, such as cancer cell proliferation. For instance, studies indicate that compounds with piperidine scaffolds can act as selective inhibitors for enzymes like ADAM17, which is implicated in several diseases including cancer and inflammatory disorders .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity : Research suggests that piperidine derivatives can inhibit cancer cell growth by targeting specific signaling pathways. In vitro studies have demonstrated that these compounds can reduce the viability of various cancer cell lines .
  • Neuropharmacological Effects : Some studies indicate that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Endocannabinoid System Modulation : Certain piperidine-based compounds have been shown to raise brain endocannabinoid levels, suggesting a role in modulating the endocannabinoid system, which could have implications for pain management and mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring and the pyrrolidine substituent can significantly affect potency and selectivity.

ModificationObserved Effect
Substitution on the piperidine nitrogenAlters binding affinity to target receptors
Variations in the pyrrolidine side chainImpacts enzyme inhibition efficacy
Changes in stereochemistryCan enhance or diminish biological activity

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity .
  • Neuroprotective Effects : In animal models, compounds similar to this compound showed promise in protecting neurons from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Endocannabinoid Modulation : Research highlighted that certain piperidine derivatives enhanced endocannabinoid levels in vivo, leading to behavioral changes consistent with CB1 receptor activation, indicating their potential as therapeutic agents for anxiety and depression .

Properties

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-4-6-11(13)9-10-5-2-3-7-12-10/h10-12H,2-9H2,1H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILVABRULMFJNP-DTIOYNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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